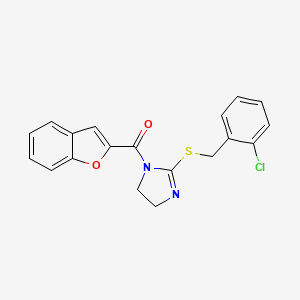

![molecular formula C20H18BrNO4 B2618647 1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1798487-90-7](/img/structure/B2618647.png)

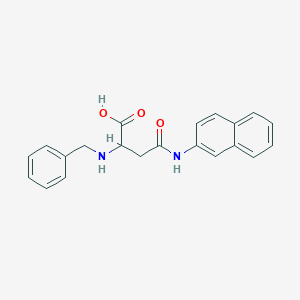

1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one, also known as BMSP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BMSP is a spirocyclic ketone that contains a pyrrolidine ring and a chroman moiety. This compound has shown promising results in various research studies, making it a subject of interest for researchers in the field of medicinal chemistry.

科学研究应用

Antimicrobial Activity

Metal complexes derived from the ligand have been synthesized and screened for antimicrobial properties. Notably, Cu(II) and Zn(II) complexes exhibited excellent antimicrobial activity. These findings suggest that the ligand could serve as a potential scaffold for developing novel antimicrobial agents .

Antitubercular Activity

Among the synthesized metal complexes, Ni(II) demonstrated activity against Mycobacterium tuberculosis (the causative agent of tuberculosis). This highlights the ligand’s potential in combating tuberculosis, a global health concern .

Antimalarial Activity

The Cd(II) complex showed remarkable antimalarial activity. Considering the ongoing challenges posed by malaria, this finding underscores the ligand’s relevance in antimalarial drug development .

Coordination Chemistry and Metal Complexes

Schiff bases, like the ligand , play a crucial role in coordination chemistry. Their chelating ability and stability make them suitable ligands for forming metal complexes. These complexes have gained attention for their diverse biological activities, including antifungal, antibacterial, antiviral, and antitubercular effects .

Synthesis of Hydrazones

Hydrazones, such as the ligand, are essential intermediates in organic synthesis. They find applications as catalysts in various chemical reactions, including polymerization of alkenes .

Cascade Benz Annulation Reactions

While not directly related to the ligand, it’s worth noting that Ag(I)-catalyzed cascade benz annulation reactions have been investigated. These reactions involve the generation of oxonium ions and subsequent ring-opening hydroxylation and dual ketonization. Such studies contribute to our understanding of organic synthesis and reaction mechanisms .

属性

IUPAC Name |

1'-(2-bromo-5-methoxybenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c1-25-13-6-7-16(21)15(10-13)19(24)22-9-8-20(12-22)11-17(23)14-4-2-3-5-18(14)26-20/h2-7,10H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPVDNQJVUCULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2618565.png)

![2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide](/img/structure/B2618567.png)

![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)

![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)

![2-[3-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2618575.png)

![2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2618576.png)

![1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2618579.png)

![N-(4-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2618580.png)